2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester
Description
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester (CAS 131-72-6), also known as dinocap or meptyldinocap, is a synthetic chemical primarily used as an acaricide and fungicide in agricultural applications. Its molecular formula is C₁₈H₂₄N₂O₆, with an average molecular mass of 364.398 g/mol and a single stereoisomer configuration due to the absence of defined stereocenters . The compound features a 2-butenoic acid backbone esterified to a dinitrophenyl group substituted with a 1-methylheptyl chain. Key identifiers include:
- ChemSpider ID: 21101
- EINECS: 39300-45-3
- Synonyms: 2,4-Dinitro-6-(2-octyl)phenyl crotonate, Capryldinitrophenyl crotonate .
Dinocap is recognized under ISO and BSI standards and has been regulated under international frameworks such as the Rotterdam Convention due to its toxicity profile .
Properties
CAS No. |
53040-82-7 |
|---|---|
Molecular Formula |
C18H24N2O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2,3-dinitro-4-octan-2-ylphenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-12-15(26-16(21)9-5-2)18(20(24)25)17(14)19(22)23/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ |
InChI Key |
RRXLLXHZQRXTEJ-WEVVVXLNSA-N |
Isomeric SMILES |
CCCCCCC(C)C1=C(C(=C(C=C1)OC(=O)/C=C/C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC(C)C1=C(C(=C(C=C1)OC(=O)C=CC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester typically involves the esterification of 2-butenoic acid with (1-methylheptyl)dinitrophenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
- The compound can be effectively analyzed using reverse-phase HPLC. A study indicates that it can be separated on a Newcrom R1 HPLC column using a mobile phase composed of acetonitrile, water, and phosphoric acid, or formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separation processes .
Mass Spectrometry
- The compound's compatibility with mass spectrometry makes it valuable for pharmacokinetic studies. This application is crucial in drug development and toxicology assessments, where understanding the metabolic fate of compounds is necessary.
Pharmacological Applications
Drug Development
- Due to its structural characteristics, 2-butenoic acid derivatives are being investigated for their potential as pharmacological agents. The dinitrophenyl moiety can enhance biological activity by improving binding affinity to target proteins or enzymes. Research into similar compounds has shown promise in areas such as anti-inflammatory and anticancer therapies.
Industrial Applications
Chemical Synthesis
- The compound serves as an intermediate in organic synthesis, particularly in the production of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including esterification and acylation processes.
Environmental Monitoring
- Given its chemical properties, this compound can be utilized in environmental studies to monitor pollution levels or the presence of specific contaminants in soil and water samples.
Case Studies
-
Pharmacokinetic Studies
- A study utilizing HPLC methods demonstrated the effective separation and analysis of 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate from biological samples. This research highlighted its potential use in understanding drug metabolism and disposition in vivo.
-
Environmental Impact Assessments
- Research conducted on the persistence of dinitrophenyl esters in aquatic environments indicated that these compounds could be monitored as indicators of chemical runoff from agricultural practices. The findings suggest that such compounds may not be persistent pollutants but can still impact local ecosystems during their degradation process.
Mechanism of Action
The fungicidal action of 2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is primarily due to its ability to disrupt the cellular processes of fungi. The compound targets the fungal cell membrane, leading to increased permeability and eventual cell death. The dinitrophenyl group plays a crucial role in this mechanism, as it interferes with the electron transport chain within the fungal cells.
Comparison with Similar Compounds
Chemical Structure :
- Molecular formula: C₁₅H₁₈N₂O₆
- Substituents: 3-methyl-2-butenoic acid esterified to a 2-(1-methylpropyl)-4,6-dinitrophenyl group .
Key Differences :
Regulatory Status :
Dinocap Isomers and Variants
Dinocap exists as a mixture of isomers, including:
- 2-(1-Ethylhexyl)-4,6-dinitrophenyl crotonate
- 2-(1-Propylpentyl)-4,6-dinitrophenyl crotonate (CAS 18994-41-7) .
| Property | Dinocap (1-Methylheptyl) | 2-(1-Propylpentyl) Variant |
|---|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₆ | C₁₈H₂₄N₂O₆ |
| CAS Number | 131-72-6 | 18994-41-7 |
| Alkyl Chain Length | C8 (heptyl derivative) | C8 (propylpentyl chain) |
| Toxicity | Moderate | Similar acute hazards |
| Regulatory Status | Restricted | Limited data |
These isomers share similar pesticidal activity but differ in environmental persistence and metabolic pathways .
Other Dinitrophenyl Esters
2-(1-Ethylbutyl)-4,6-Dinitrophenyl Ester (CAS 18994-30-4)
- Structure : Ethylbutyl chain substituent.
2-Isooctyl-4,6-Dinitrophenyl Crotonate
- Synonyms: Carathane, Caswell No. 391D .
Physicochemical and Regulatory Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility | LogP (Octanol-Water) |
|---|---|---|---|
| Dinocap | 364.40 | Low | 4.2–4.5 |
| Binapacryl | 322.31 | Very low | 3.8–4.1 |
| 2-(1-Propylpentyl) Ester | 364.40 | Low | 4.3–4.6 |
Dinocap’s higher molecular weight and logP value suggest greater lipophilicity compared to Binapacryl, influencing its environmental mobility .
Biological Activity
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is a chemical compound that has garnered attention due to its potential biological activity and implications in environmental toxicity. This article explores the biological activity of this compound, focusing on its chemical properties, toxicological studies, and potential effects on human health and the environment.
This compound is classified as an ester derived from 2-butenoic acid. It features a dinitrophenyl group, which is known for its reactivity and potential to elicit biological responses. The chemical structure can be represented as follows:
- Chemical Formula : C14H19N2O5
- CAS Number : 469-61-4
Toxicological Studies
Research indicates that 2-butenoic acid derivatives exhibit various biological activities, including potential toxicity. Notably, studies have shown that the compound can impact aquatic organisms and may pose risks to human health through environmental exposure.
- Aquatic Toxicity :
- Human Health Implications :
Case Studies
Several case studies have highlighted the biological activity of 2-butenoic acid derivatives:
- Case Study 1 : A study examining the effects on fish species revealed that exposure to dinitrophenyl esters led to significant behavioral changes and physiological stress responses, underscoring their ecological impact .
- Case Study 2 : An assessment of soil microorganisms showed that the presence of this compound could alter microbial community structures, affecting soil health and nutrient cycling .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for analyzing 2-butenoic acid, (1-methylheptyl)dinitrophenyl ester in environmental samples?
- Methodological Answer : Reverse-phase HPLC with a methanol-buffer mobile phase (e.g., 65:35 methanol to sodium acetate/sodium 1-octanesulfonate buffer, pH 4.6) is effective for separating nitroaromatic esters. System suitability tests should include resolution checks between structurally similar dinitrophenyl esters, as demonstrated in pharmacopeial assays . UV detection at 254 nm is optimal due to the nitro groups’ strong absorbance.
Q. What synthetic routes are documented for dinitrophenyl esters of substituted butenoic acids?
- Methodological Answer : Synthesis typically involves esterification between substituted butenoic acid chlorides and dinitrophenol derivatives. For example, Binapacryl (a structural analog) is synthesized via nucleophilic substitution of 3-methylcrotonoyl chloride with 2-(1-methylpropyl)-4,6-dinitrophenol under anhydrous conditions. Purification requires column chromatography (silica gel, hexane/ethyl acetate) to isolate isomers .
Q. Which spectroscopic techniques are effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : H and C NMR can identify ester carbonyls (δ ~165-170 ppm), dinitrophenyl aromatic protons (δ ~8.5-9.0 ppm), and alkyl chain signals (e.g., 1-methylheptyl methyl groups at δ ~0.8-1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H] for CHNO: calculated m/z 364.3930) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity data for dinitrophenyl esters like this compound?
- Methodological Answer : Meta-analysis of regulatory databases (e.g., Rotterdam Convention) and in vivo/in vitro studies is critical. For instance, Binapacryl’s toxicity varies by isomer configuration; thus, studies must specify stereochemistry. Dose-response models should account for metabolic activation (e.g., nitroreductase pathways) and species-specific differences in detoxification enzymes .
Q. What in silico models predict the environmental persistence of 2-butenoic acid derivatives?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors. Key parameters include logP (e.g., calculated logP ~4.2 for this ester) and nitro group reactivity. Cross-validate predictions with experimental soil adsorption studies (e.g., OECD Guideline 106) .
Q. How does the stereochemistry of the 1-methylheptyl substituent influence bioactivity?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column) can separate enantiomers. Bioassays comparing isomer activity (e.g., acetylcholinesterase inhibition) reveal stereospecific effects. For example, Dinocap’s (a related compound) fungicidal activity is higher in the 2,4-dinitro-6-(R)-isooctyl isomer .
Contradictions and Gaps in Literature
- Regulatory Status : While Binapacryl (CAS 485-31-4) is banned due to teratogenicity , the environmental fate of the 1-methylheptyl analog remains understudied. Researchers should prioritize ecotoxicology assays (e.g., Daphnia magna acute toxicity tests) to address regulatory gaps.
- Isomer Complexity : Structural ambiguity (e.g., 2,4- vs. 2,6-dinitro substitution) in databases complicates data interpretation. X-ray crystallography or NOESY NMR is recommended for definitive isomer identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
